molecular formula C16H17NO2 B5859380 2-(3,4-dimethylphenoxy)-N-phenylacetamide

2-(3,4-dimethylphenoxy)-N-phenylacetamide

Cat. No.: B5859380
M. Wt: 255.31 g/mol
InChI Key: BIFOTFLMTUTDDN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenylacetamide group attached to a 3,4-dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-phenylacetamide typically involves the reaction of 3,4-dimethylphenol with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate phenoxyacetyl chloride, which then reacts with aniline to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenoxy)-N-phenylacetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-8-9-15(10-13(12)2)19-11-16(18)17-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFOTFLMTUTDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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